Dnp-peg4-dbco
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Overview
Description
Dnp-peg4-dbco is a compound that serves as a polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) moiety and a dibenzocyclooctyne (DBCO) moiety. The DNP moiety is involved in biological applications such as participating in ion transport across membranes, while the DBCO moiety is commonly used for copper-free click chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-peg4-dbco typically involves the conjugation of a DNP moiety to a PEG linker, followed by the attachment of a DBCO moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. The specific steps and reagents used can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dnp-peg4-dbco undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Substitution Reactions: The DNP moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-containing molecules, and the reactions are typically carried out under mild conditions without the need for copper catalysts
Substitution Reactions: Reagents such as nucleophiles and bases are used to facilitate substitution reactions involving the DNP moiety.
Major Products
The major products formed from these reactions include conjugates of this compound with various biomolecules or other chemical entities, depending on the specific application .
Scientific Research Applications
Dnp-peg4-dbco has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions
Biology: Employed in the labeling and tracking of biomolecules, as well as in the study of ion transport mechanisms
Medicine: Utilized in the development of targeted drug delivery systems and in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Industry: Applied in the production of advanced materials and in various biotechnological processes
Mechanism of Action
The mechanism of action of Dnp-peg4-dbco involves its ability to participate in click chemistry reactions, particularly SPAAC, due to the high strain energy of the DBCO moiety. This allows for the efficient and selective conjugation of the compound to azide-containing molecules. The DNP moiety can also interact with biological membranes, facilitating ion transport .
Comparison with Similar Compounds
Similar Compounds
Dnp-peg4-azide: Contains an azide moiety instead of a DBCO moiety, used in copper-catalyzed click chemistry reactions.
Dnp-peg4-amine: Contains an amine moiety, used in amide bond formation reactions.
Dnp-peg4-biotin: Contains a biotin moiety, used in biotin-streptavidin binding assays.
Uniqueness
Dnp-peg4-dbco is unique due to its ability to undergo copper-free click chemistry reactions, making it suitable for applications where copper ions could be detrimental. Additionally, the combination of the DNP and DBCO moieties provides versatility in both biological and chemical applications .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c41-34(37-15-13-35(42)38-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-32(28)38)14-17-47-19-21-49-23-24-50-22-20-48-18-16-36-31-12-11-30(39(43)44)25-33(31)40(45)46/h1-8,11-12,25,36H,13-24,26H2,(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBKLLLFFHAWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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